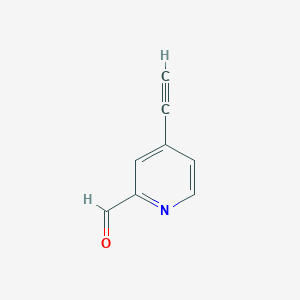
4-Ethynylpyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynylpyridine-2-carbaldehyde is an organic compound with the molecular formula C8H5NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethynyl group at the fourth position and an aldehyde group at the second position of the pyridine ring. It is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylpyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Sonogashira coupling reaction, where a halogenated pyridine derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed:
Oxidation: 4-Ethynylpyridine-2-carboxylic acid.
Reduction: 4-Ethynylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethynylpyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biochemical probes and sensors due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Ethynylpyridine-2-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical reactions. The ethynyl group can participate in click chemistry, a powerful tool for bioconjugation and the development of new materials. The compound’s ability to coordinate with metal ions also plays a crucial role in its reactivity and applications.
Comparison with Similar Compounds
Pyridine-2-carbaldehyde: Lacks the ethynyl group, making it less versatile in certain synthetic applications.
4-Methylpyridine-2-carbaldehyde: Contains a methyl group instead of an ethynyl group, which affects its reactivity and applications.
4-Ethynylpyridine: Lacks the aldehyde group, limiting its use in reactions that require this functional group.
Uniqueness: 4-Ethynylpyridine-2-carbaldehyde is unique due to the presence of both an ethynyl and an aldehyde group on the pyridine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both academic and industrial research.
Properties
CAS No. |
1196153-40-8 |
|---|---|
Molecular Formula |
C8H5NO |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
4-ethynylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5NO/c1-2-7-3-4-9-8(5-7)6-10/h1,3-6H |
InChI Key |
JZXMFQRDHALHMN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(decanoylamino)propyl]decanamide](/img/structure/B14173286.png)
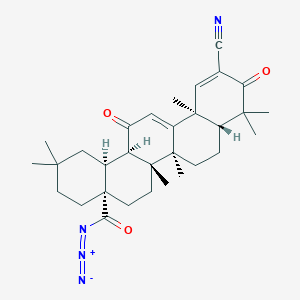
![Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate](/img/structure/B14173312.png)

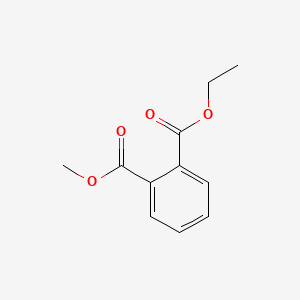

![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)

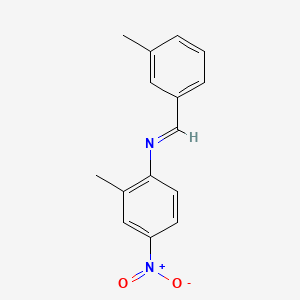
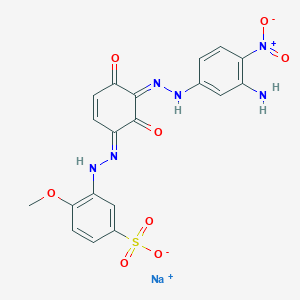
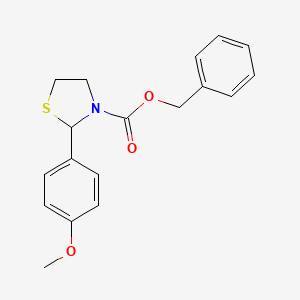
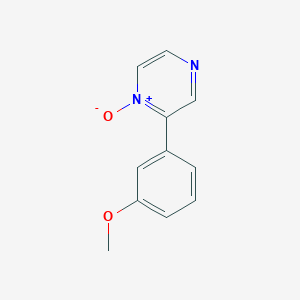
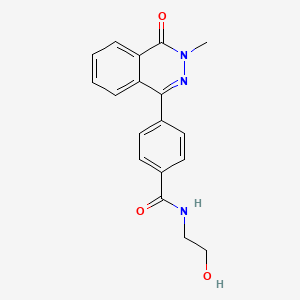
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)
